molecular formula C16H26BFN2O2Si B2713109 {4-Fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid CAS No. 2304634-59-9

{4-Fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid

Cat. No.: B2713109
CAS No.: 2304634-59-9
M. Wt: 336.29
InChI Key: HDGCIASUQDJZLL-UHFFFAOYSA-N
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Description

“{4-Fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Boronic Acids in Sensing Applications

Boronic acids are known for their ability to form reversible covalent complexes with diols, including sugars, making them useful in sensing applications. For example, boronic acid derivatives have been used for the colorimetric sensing of fluoride ions in water/chloroform mixtures, where fluoride binding induces a significant color change due to an intramolecular charge transfer process (Wade & Gabbaï, 2009). Such properties suggest that "{4-Fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid" could potentially be applied in the development of novel sensors for detecting specific molecules or ions.

Boronic Acids in Material Science

Boronic acids have been utilized in the design and construction of novel assemblies for the detection of monosaccharides and glycosides, indicating their significant role in materials chemistry, especially for biomedical applications (Xiaoju Wang, Yunxia Wang, & Liheng Feng, 2019). The ability to selectively bind to sugars enables the use of boronic acids in creating responsive materials, such as hydrogels that can respond to the presence of glucose, making them promising for applications in diabetic care.

Boronic Acids in Organic Synthesis and Pharmaceutical Research

Boronic acids are pivotal in the Suzuki-Miyaura coupling reaction, a cornerstone method in organic synthesis for forming carbon-carbon bonds. This reaction is widely used in the pharmaceutical industry for the synthesis of complex molecules (Kinzel, Zhang, & Buchwald, 2010). The specific structural features of "this compound" suggest it could be utilized in advanced organic synthesis methodologies, potentially facilitating the creation of novel pharmaceutical compounds or materials with unique properties.

Properties

IUPAC Name

[4-fluoro-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-5-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26BFN2O2Si/c1-10(2)23(11(3)4,12(5)6)20-8-7-13-15(18)14(17(21)22)9-19-16(13)20/h7-12,21-22H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGCIASUQDJZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C2C(=C1F)C=CN2[Si](C(C)C)(C(C)C)C(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BFN2O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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